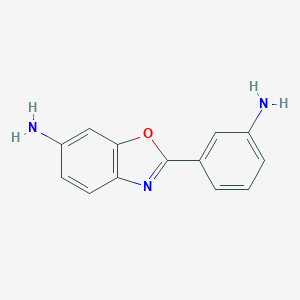

6-氨基-2-(3-氨基苯基)苯并恶唑

描述

Synthesis Analysis

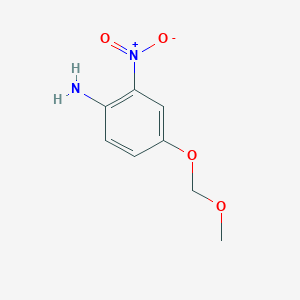

The synthesis of benzoxazole derivatives, including 6-Amino-2-(3-aminophenyl)benzoxazole, often involves reactions of substituted 2-aminophenols and acyl chlorides in the presence of catalytic amounts of Lewis acids under solvent-free conditions, offering an environmental-friendly and efficient approach (Wang et al., 2010). Another method described involves the reaction of 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid with SnCl2 as a reductive agent to enhance yield (L. Chao, 2008).

Molecular Structure Analysis

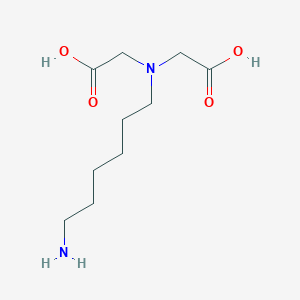

The molecular structure of benzoxazole derivatives is characterized by their benzoxazole core, with variations in substituents affecting their physical and chemical properties. Crystal structure analysis of similar compounds reveals a tendency for intramolecular hydrogen bonding, which influences the overall stability and reactivity of these molecules (Imelda Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the Gould-Jacobs reaction, involving the nucleophilic reaction of amino-substituted benzoxazoles with certain diketones, showcases the versatility of these compounds in forming new derivatives with distinct properties (K. Heleyová et al., 1996).

Physical Properties Analysis

The physical properties of 6-Amino-2-(3-aminophenyl)benzoxazole and related compounds, such as melting points and crystalline structure, are critical for their application in material science and organic chemistry. Synthesis methods can significantly influence these properties, as demonstrated in studies focusing on optimizing conditions to achieve high yields and purity (Song Mei-xia, 2011).

Chemical Properties Analysis

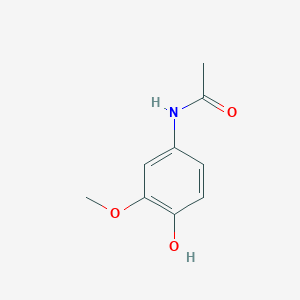

The chemical properties of benzoxazole derivatives, including reactivity, stability, and fluorescence, are areas of interest for their potential applications in chemical sensing, material science, and organic synthesis. Studies on novel fluorescent benzoxazole derivatives highlight the ability to fine-tune their emission properties for specific applications (K. Phatangare et al., 2013).

科学研究应用

抗菌特性

6-氨基-2-(3-氨基苯基)苯并恶唑衍生物表现出显着的抗菌活性。这些化合物对铜绿假单胞菌、金黄色葡萄球菌、大肠杆菌、粪肠球菌和结核分枝杆菌等微生物表现出广泛的活性。值得注意的是,一些衍生物表现出显着的抗分枝杆菌活性,表明在针对这些病原体的药物设计中具有潜在用途 (Ertan-Bolelli 等人,2016 年).

合成和聚合应用

6-氨基-2-(3-氨基苯基)苯并恶唑的优化合成涉及使 2,4-二氨基苯酚二盐酸盐与对氨基苯甲酸反应,从而产生高产率和高纯度的产物。该产物可用作聚合中的单体,表明其在材料科学和工程应用中的潜力 (宋美霞,2011 年).

光物理性质

对 6-氨基-2-(3-氨基苯基)苯并恶唑及其衍生物的激发态分子内质子转移 (ESIPT) 反应的研究揭示了其光物理性质。这些性质对于开发用于各种科学应用的荧光探针和材料非常重要 (李朝正等人,2016 年).

晶体结构

了解 6-氨基-2-(3-氨基苯基)苯并恶唑衍生物的晶体结构对于其在材料科学和化学中的应用至关重要。该结构具有分子内的 N—H⋯N 氢键,这是确定其物理和化学性质的关键 (Imelda Pérez-Pérez 等人,2015 年).

抗肿瘤特性

6-氨基-2-(3-氨基苯基)苯并恶唑的一些衍生物在抗肿瘤研究中显示出前景。这些化合物,特别是经过某些修饰的化合物,对人癌细胞系表现出选择性生长抑制特性,表明其在癌症治疗中的潜力 (E. Kashiyama 等人,1999 年).

未来方向

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, continue to be an area of interest in medicinal chemistry and chemical biology . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential therapeutic applications .

属性

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

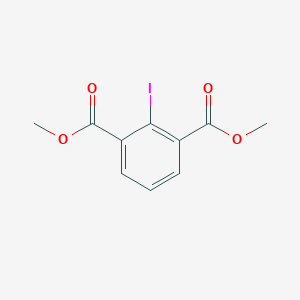

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(3-aminophenyl)benzoxazole | |

CAS RN |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

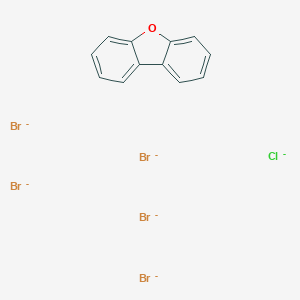

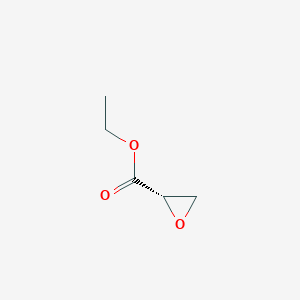

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

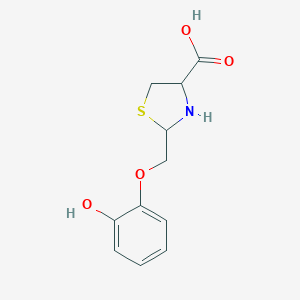

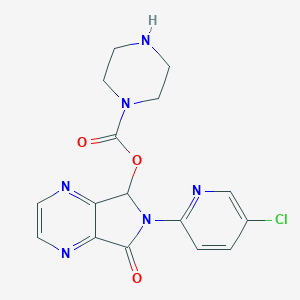

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)